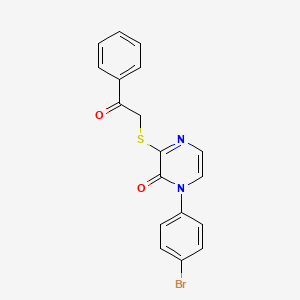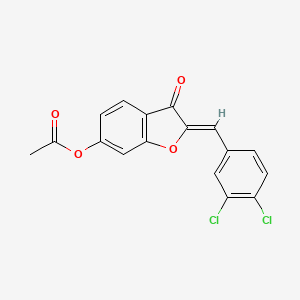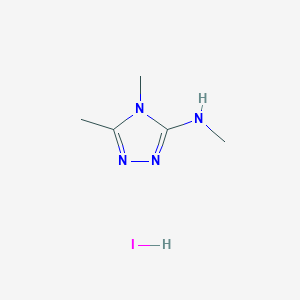
2,4-Dimethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, also known as Compound 1, is a potent and selective inhibitor of the protein kinase PIM1. PIM1 is a serine/threonine kinase that plays a key role in the regulation of cell proliferation, survival, and differentiation. PIM1 is overexpressed in various types of cancer, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research in this area focuses on synthesizing novel heterocyclic compounds with potential pharmacological activities. For example, compounds with similar structural features have been synthesized for their anti-inflammatory and analgesic properties, showing significant COX-2 inhibition and providing analgesic and anti-inflammatory effects comparable to standard drugs (Abu‐Hashem et al., 2020).
Antiproliferative Activities : Compounds bearing the pyrimidin-4-one core, similar to the structure , have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, highlighting the potential of these compounds as anticancer agents (Mallesha et al., 2012).
Multifunctional Antioxidants : Analogues with pyrimidinyl and piperazinyl moieties have been studied for their antioxidant properties, showing promise as preventive treatments for age-related diseases like cataracts, AMD, and Alzheimer's dementia, by protecting cells against oxidative stress (Jin et al., 2010).
Fluorescent Ligands for Receptor Imaging : Derivatives incorporating a pyrimidinyl piperazine structure have been developed as fluorescent ligands for imaging receptors in biological systems, indicating a method for visualizing biological interactions and processes (Lacivita et al., 2009).
Propiedades
IUPAC Name |
2,4-dimethoxy-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-13-11-14(5-6-15(13)25-2)28(23,24)22-9-7-21(8-10-22)16-12-17(26-3)20-18(19-16)27-4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFPJRZHGTJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)
![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)


![(E)-[(E)-[amino({[(4-bromophenyl)methyl]sulfanyl})methylidene]amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2940305.png)
![3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2940307.png)
![N-(3-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2940308.png)


![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)
![(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one](/img/structure/B2940317.png)
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)
